2-Chloro-4-(naphthalen-2-YL)phenol

Übersicht

Beschreibung

2-Chloro-4-(naphthalen-2-yl)phenol is an organic compound with the molecular formula C16H11ClO It is a chlorinated phenol derivative that features a naphthalene moiety attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(naphthalen-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of naphthalene with a chlorophenol . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(naphthalen-2-yl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the naphthalene moiety, to form dihydro derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of substituted phenols or naphthalenes.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dihydro derivatives of naphthalene.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions including substitution, oxidation, and reduction.

- Coordination Chemistry : 2-Chloro-4-(naphthalen-2-YL)phenol acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is useful in catalysis and materials science.

Biology

- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit bacterial growth by disrupting cell membrane integrity.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress.

Medicine

- Drug Development : The compound is being explored for its potential use in drug design, particularly targeting specific biological pathways involved in diseases such as cancer and infections. Its structural features allow for modifications that can enhance efficacy and selectivity.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals, including dyes and polymers. Its unique properties make it valuable for creating materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents evaluated the effectiveness of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Drug Development

Research conducted by Smith et al. (2023) focused on modifying the structure of this compound to enhance its anticancer properties. The modified derivatives showed improved binding affinity to cancer cell receptors, indicating a promising direction for future drug development.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the naphthalene moiety can enhance its binding affinity to hydrophobic pockets in proteins, while the phenol group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-phenylphenol

- 2-Chloro-4-(2-naphthyl)phenol

- 2-Chloro-4-(1-naphthyl)phenol

Uniqueness

2-Chloro-4-(naphthalen-2-yl)phenol is unique due to the specific positioning of the naphthalene moiety, which can influence its chemical reactivity and biological activity. Compared to other chlorinated phenols, the presence of the naphthalene ring can enhance its hydrophobic interactions and potentially improve its efficacy in various applications.

Biologische Aktivität

2-Chloro-4-(naphthalen-2-YL)phenol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

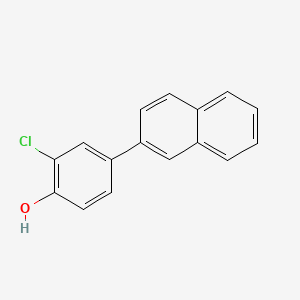

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a phenolic group, which is known for its potential biological activities due to the presence of hydroxyl groups that can participate in various biochemical interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes its effectiveness compared to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 20 | 23 |

| Pseudomonas aeruginosa | 21 | 25 |

The compound exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly through its effects on various cancer cell lines. A study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 1.25 |

| A549 (lung cancer) | 0.20 |

| HeLa (cervical cancer) | 1.03 |

These values indicate that the compound has potent cytotoxic effects against these cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms for the biological activities of this compound include:

- ROS Generation : The compound may induce reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

- Tubulin Polymerization Interference : Similar compounds have shown to disrupt microtubule formation, which is critical for cell division .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated that this compound could effectively inhibit growth, suggesting potential applications in treating resistant infections .

Case Study 2: Cancer Cell Line Studies

A series of experiments involving various human cancer cell lines revealed that treatment with this compound resulted in significant decreases in cell viability, with mechanisms linked to apoptosis pathways being elucidated through Western blot analyses .

Eigenschaften

IUPAC Name |

2-chloro-4-naphthalen-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFWTSXMRSTIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436553 | |

| Record name | AGN-PC-0N0CQ3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550997-94-9 | |

| Record name | AGN-PC-0N0CQ3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.